molecular formula C5H4ClNO4S2 B2466494 5-Methyl-2-nitrothiophene-3-sulfonyl chloride CAS No. 1909348-24-8

5-Methyl-2-nitrothiophene-3-sulfonyl chloride

Cat. No. B2466494
M. Wt: 241.66
InChI Key: VAQYDRAXPWODHF-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrothiophene-3-sulfonyl chloride is a chemical compound with the IUPAC name 5-methyl-2-nitrothiophene-3-sulfonyl chloride . It has a molecular weight of 241.68 . The compound is represented by the InChI code 1S/C5H4ClNO4S2/c1-3-2-4 (13 (6,10)11)5 (12-3)7 (8)9/h2H,1H3 .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride can be represented by the InChI code 1S/C5H4ClNO4S2/c1-3-2-4 (13 (6,10)11)5 (12-3)7 (8)9/h2H,1H3 . This indicates that the molecule consists of a thiophene ring with a methyl group at the 5th position, a nitro group at the 2nd position, and a sulfonyl chloride group at the 3rd position .

Scientific Research Applications

Synthesis and Radiosensitization

A study by Threadgill et al. (1991) explored the synthesis of a series of nitrothiophene-5-carboxamides with aminoalkyl side chains, including compounds related to 5-Methyl-2-nitrothiophene-3-sulfonyl chloride. These compounds were evaluated both as radiosensitizers and selective cytotoxins. The study revealed that the most effective radiosensitizers had strong tertiary amine bases or oxiranes in their side chains (Threadgill et al., 1991).

Antitumour Agents

Shinkwin and Threadgill (1996) conducted research on labelled compounds of interest as antitumor agents. This included the synthesis of isotopically efficient [15N]-nitrothiophene-carboxamides, demonstrating the potential of these compounds in cancer research (Shinkwin & Threadgill, 1996).

Chemical Reactions

Newcombe and Norris (1979, 1981, 1982) conducted a series of studies on the substitution reactions of nitrothiophenes, including compounds similar to 5-Methyl-2-nitrothiophene-3-sulfonyl chloride. These studies provided insights into the chemical behavior of nitrothiophenes, including their reactivity and potential applications in various chemical processes (Newcombe & Norris, 1979), (Newcombe & Norris, 1981), (Newcombe & Norris, 1982).

Potential in Anticancer Research

Chandrappa et al. (2008) synthesized derivatives of thiazolidine-2,4-diones using various substituted aromatic sulfonyl chlorides and evaluated their antiproliferative activity against human cancer cell lines. This study highlights the potential use of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride derivatives in cancer research (Chandrappa et al., 2008).

Antimicrobial and Antioxidant Activity

Jyothish Kumar and Vijayakumar (2017) synthesized arylsulfonamide-based quinolines and evaluated their antimicrobial and antioxidant activities. This study further underscores the relevance of compounds like 5-Methyl-2-nitrothiophene-3-sulfonyl chloride in the development of new pharmaceutical agents (Jyothish Kumar & Vijayakumar, 2017).

Safety And Hazards

5-Methyl-2-nitrothiophene-3-sulfonyl chloride is classified as Acute Tox. 4 H302, indicating that it is harmful if swallowed . It is also classified as Skin Corr. 1B H314, indicating that it causes severe skin burns and eye damage . Furthermore, it is classified as STOT SE 3 H335, indicating that it may cause respiratory irritation .

properties

IUPAC Name

5-methyl-2-nitrothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-3-2-4(13(6,10)11)5(12-3)7(8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQYDRAXPWODHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-nitrothiophene-3-sulfonyl chloride

CAS RN

1909348-24-8
Record name 5-methyl-2-nitrothiophene-3-sulfonyl chloride
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